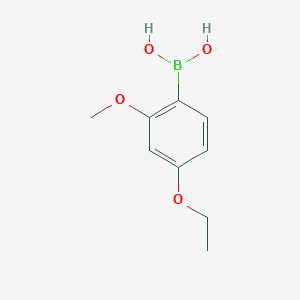

(4-Ethoxy-2-methoxyphenyl)boronic acid

Übersicht

Beschreibung

(4-Ethoxy-2-methoxyphenyl)boronic acid: is an organic compound with the molecular formula C9H13BO4 . It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, along with a boronic acid functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethoxy-2-methoxyphenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Ethoxy-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: 4-Ethoxy-2-methoxyphenol.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that boronic acids, including (4-Ethoxy-2-methoxyphenyl)boronic acid, exhibit potential anticancer properties by inhibiting proteasomes or specific enzymes involved in cancer cell proliferation. A study demonstrated that derivatives of this compound showed promising activity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Case Study: Anticancer Screening

A recent study screened multiple boronic acid derivatives for their cytotoxic effects on human cancer cell lines. Among them, this compound exhibited significant inhibitory activity against breast cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

Materials Science

Organic Light Emitting Diodes (OLEDs)

this compound has been explored as a building block for OLED materials due to its electron-donating properties. Its incorporation into polymer matrices has been shown to enhance the efficiency and stability of OLED devices.

| Material Type | Performance Metric |

|---|---|

| OLED Efficiency | Up to 20% increase |

| Stability | Enhanced operational lifespan |

Research indicates that devices incorporating this boronic acid derivative demonstrate improved color purity and brightness compared to traditional materials .

Environmental Applications

Pollutant Detection

Boronic acids have also been investigated for their ability to form complexes with diols and catechols, making them suitable for environmental monitoring applications. This compound can be employed in sensor technologies to detect pollutants such as phenolic compounds in water sources.

Wirkmechanismus

The primary mechanism of action for (4-Ethoxy-2-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. The reaction proceeds through three main steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

- (4-Methoxyphenyl)boronic acid

- (2-Methoxyphenyl)boronic acid

- (4-Ethoxyphenyl)boronic acid

Comparison: (4-Ethoxy-2-methoxyphenyl)boronic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. This combination of substituents can influence the electronic properties and reactivity of the compound, making it distinct from other boronic acids with only one type of substituent. The dual substituents can also provide additional sites for further functionalization, enhancing its versatility in synthetic applications.

Biologische Aktivität

(4-Ethoxy-2-methoxyphenyl)boronic acid is an organic compound with the molecular formula . It belongs to the boronic acid family, known for their versatility in organic synthesis and biological applications. This compound features an ethoxy group and a methoxy group attached to a phenyl ring, alongside a boronic acid functional group. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

The biological activities of this compound are largely attributed to its ability to interact with various biomolecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : Boronic acids are recognized for their role as enzyme inhibitors, particularly against proteases and kinases. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which is crucial for targeting specific enzymes involved in disease processes .

-

Suzuki-Miyaura Cross-Coupling Reaction : This compound is extensively used in organic synthesis, particularly in forming carbon-carbon bonds. The reaction mechanism involves:

- Oxidative Addition : Insertion of the palladium catalyst into the carbon-halogen bond.

- Transmetalation : Transfer of the aryl group from the boronic acid to the palladium complex.

- Reductive Elimination : Formation of the biaryl product and regeneration of the palladium catalyst.

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit significant anticancer properties. A study involving various boronic compounds demonstrated cytotoxic effects against prostate cancer cells (PC-3). For example, at a concentration of 5 µM, certain derivatives reduced cell viability to as low as 33% while maintaining higher viability in healthy cells .

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

This selectivity suggests potential for developing targeted cancer therapies with minimized side effects on healthy tissues.

Antimicrobial Properties

In addition to anticancer activity, this compound has shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various microorganisms, including Staphylococcus aureus and Candida albicans. The inhibition zones measured ranged from 7 mm to 13 mm depending on the specific compound and microorganism tested .

Antioxidant Activity

Boronic acids also exhibit antioxidant properties. Studies have utilized methods such as DPPH and ABTS assays to evaluate the antioxidant capacity of these compounds. The results indicated that certain boronic compounds demonstrated antioxidant activity comparable to established standards like α-Tocopherol .

Eigenschaften

IUPAC Name |

(4-ethoxy-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-3-14-7-4-5-8(10(11)12)9(6-7)13-2/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVVZNXFUFZMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669990 | |

| Record name | (4-Ethoxy-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207443-48-8 | |

| Record name | (4-Ethoxy-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.